molecular formula C14H12ClN5O2 B2464843 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034596-67-1

2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

カタログ番号: B2464843
CAS番号: 2034596-67-1
分子量: 317.73
InChIキー: FYKVZXJSKFHVEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11ClN6O2C_{14}H_{11}ClN_6O_2, with a molecular weight of approximately 309.28 g/mol. The structure features a chlorophenyl group and a triazolopyrazine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H11ClN6O2
Molecular Weight309.28 g/mol
Chemical StructureStructure

Synthesis

The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine under controlled conditions. The resulting product is purified through recrystallization to obtain a high yield of the target compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/mL against these pathogens .

Anticancer Properties

In vitro cytotoxicity tests were conducted on several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell growth. For instance, it showed an IC50 of approximately 12.50 µM against MCF-7 cells .

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to targets such as Aurora-A kinase, potentially disrupting mitotic processes .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including our compound. The results indicated that compounds with similar structures exhibited enhanced activity against resistant strains of bacteria .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazole derivatives, the compound was part of a series that showed significant growth inhibition in cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For triazolo-pyrazine derivatives, stepwise protocols are critical:

  • Step 1 : Condensation of the chlorophenylacetamide precursor with triazolo-pyrazine intermediates under controlled temperatures (e.g., 10°C to prevent side reactions) .
  • Step 2 : Use anhydrous solvents (e.g., acetone or DMF) and catalysts like K₂CO₃ to facilitate nucleophilic substitution at the methyl position .
  • Step 3 : Monitor reactions via TLC and optimize stirring duration (e.g., overnight at room temperature) to ensure completion .
  • Data : Typical yields range from 60–75% after recrystallization (ethanol or methanol) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Liquid Chromatography : Use gradient elution (cyclohexane/EtOAc/MeOH) to separate polar by-products .
  • Recrystallization : Ethanol or methanol is optimal for obtaining high-purity crystals (melting point 244–246°C observed in analogous compounds) .
  • Filtration : Post-reaction mixtures are filtered to remove unreacted salts, followed by rinsing with water and petroleum ether .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.3–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₅ClN₆O₂).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (error < 0.3%) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target interactions .
  • Structural Analysis : Use X-ray crystallography (monoclinic P2₁/c space group, as in related compounds) to verify binding conformations .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to assess selectivity .

Q. What computational strategies predict reactivity and interaction with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : B3LYP/6-31G basis sets optimize geometry and calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases) with force fields like AMBER .
  • Reaction Path Search : ICReDD’s hybrid computational-experimental workflows narrow optimal reaction conditions (e.g., solvent polarity, temperature) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C; degradation points >200°C suggest suitability for high-temperature applications .
  • Photostability : Expose to UV light (254 nm) and monitor decomposition via HPLC; hydroxy-triazolo groups may increase susceptibility .
  • pH Stability : Test solubility and integrity in buffers (pH 2–12) to identify optimal storage conditions .

Q. What mechanistic insights exist for its chemical reactivity?

  • Methodological Answer :

  • Kinetic Studies : Monitor nucleophilic substitution rates (e.g., with thiols or amines) using UV-Vis spectroscopy. Activation energy (Eₐ) calculations reveal temperature dependence .
  • Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace reaction pathways (e.g., hydrolysis of acetamide groups) .

Q. How can crystallography elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond angles and torsion angles to identify steric hindrance or conformational flexibility. For example, the triazolo-pyrazine ring may adopt a planar conformation favoring π-π stacking .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) influencing packing efficiency .

特性

IUPAC Name

2-(2-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-10-4-2-1-3-9(10)7-12(21)17-8-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVZXJSKFHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。